![molecular formula C7H13Cl2N3O B2587158 (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride CAS No. 2044706-35-4](/img/structure/B2587158.png)
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, and its synthesis method involves the reaction of 3-amino-1H-pyrazole with (R)-glycidol in the presence of a catalyst. In
Scientific Research Applications
Pyrazole Heterocycles Synthesis Pyrazole derivatives, including those related to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, are pivotal in medicinal chemistry due to their widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis strategies for these compounds involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3) and dimethyl formamide. These methodologies provide a versatile foundation for the development of biologically active agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives The multicomponent reactions (MCRs) approach has gained popularity for synthesizing bioactive molecules containing the pyrazole moiety, offering efficient synthesis routes for compounds exhibiting antibacterial, anticancer, antifungal, and antioxidant activities. This approach, highlighting the therapeutic potential of pyrazole derivatives, underscores the importance of (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride in the pharmaceutical field (Becerra, Abonía, & Castillo, 2022).
Heterocyclic Compounds Development The development of heterocyclic compounds, including pyrazoline derivatives, is essential for creating new anticancer agents. These compounds, with a base structure potentially related to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, play a critical role in pharmaceutical research aimed at developing effective cancer treatments. The versatility and biological efficacy of pyrazoline derivatives emphasize their significance in medicinal chemistry and drug development processes (Ray et al., 2022).
Neurodegenerative Disorders Therapy Pyrazoline-containing compounds are investigated for their therapeutic applications in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. The neuroprotective properties of these compounds, including those akin to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, are explored through structure-activity relationships (SARs), highlighting their potential in managing neurodegenerative conditions and serving as a basis for new drug development (Ahsan et al., 2022).
properties
IUPAC Name |
(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-2-4-11-7(5)6-1-3-9-10-6;;/h1,3,5,7H,2,4,8H2,(H,9,10);2*1H/t5-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNVEXOWVCLMV-IILPWVBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.